molecular formula C20H26N2O5 B4978319 Cyclohexyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cyclohexyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4978319
M. Wt: 374.4 g/mol
InChI Key: QGQBXJNUJRUMFP-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea. This compound features a cyclohexyl ester group, a 2,4-dimethoxyphenyl substituent at position 4, and a methyl group at position 4. The cyclohexyl ester moiety may influence lipophilicity and steric bulk compared to smaller alkyl esters (e.g., methyl or ethyl) commonly observed in DHPM analogs .

Properties

IUPAC Name

cyclohexyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c1-12-17(19(23)27-13-7-5-4-6-8-13)18(22-20(24)21-12)15-10-9-14(25-2)11-16(15)26-3/h9-11,13,18H,4-8H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQBXJNUJRUMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)OC)OC)C(=O)OC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with 2,4-dimethoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with urea and methyl acetoacetate under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the tetrahydropyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvent conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent at Phenyl Ring Ester Group Molecular Weight (g/mol) Key Properties/Activities Reference
Cyclohexyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2,4-dimethoxy Cyclohexyl ~392.43 (estimated) High lipophilicity (predicted); steric hindrance from cyclohexyl may reduce solubility.
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3,4-dimethoxy Ethyl 348.37 DFT/TD-DFT studies show λmax at 298 nm; moderate HOMO-LUMO gap (4.2 eV).
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-bromo Methyl 325.17 Cytotoxic IC50 = 15.7 µM; bromine enhances hydrophobic interactions.
Isopropyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3,4-dimethoxy Isopropyl 376.41 Dual EGFR/VEGFR-2 inhibition; bulky ester improves target binding affinity.
Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2,4-dimethoxy Ethyl 362.39 Synthesized via PTSA-catalyzed Biginelli reaction; isolated alongside styryl derivatives.

Ester Group Influence

  • Isopropyl Ester : Demonstrated improved binding in kinase inhibition assays due to steric complementarity with hydrophobic enzyme pockets .

Computational and Experimental Insights

  • DFT Studies : Ethyl 4-(3,4-dimethoxyphenyl)-DHPM exhibits a HOMO-LUMO gap of 4.2 eV, with electron density localized on the methoxy-phenyl ring. The target compound’s 2,4-dimethoxy substitution may shift λmax due to altered conjugation .
  • Cytotoxicity : Methyl 4-(4-bromophenyl)-DHPM’s IC50 of 15.7 µM suggests halogenation is critical for antitumor activity, whereas methoxy groups may prioritize TP inhibition over cytotoxicity .

Biological Activity

Cyclohexyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H24N2O5C_{18}H_{24}N_{2}O_{5}, with a molecular weight of approximately 348.39 g/mol. Its structure features a tetrahydropyrimidine ring which is significant for its biological activity.

Chemical Structure

Cyclohexyl 4 2 4 dimethoxyphenyl 6 methyl 2 oxo 1 2 3 4 tetrahydropyrimidine 5 carboxylate\text{Cyclohexyl 4 2 4 dimethoxyphenyl 6 methyl 2 oxo 1 2 3 4 tetrahydropyrimidine 5 carboxylate}

Research indicates that compounds similar to cyclohexyl tetrahydropyrimidines exhibit various mechanisms of action:

  • Antioxidant Activity : These compounds can scavenge free radicals, reducing oxidative stress in cells.
  • Antimicrobial Properties : They may inhibit the growth of various bacterial strains.
  • Anti-inflammatory Effects : Some studies suggest that they can modulate inflammatory pathways.

Antioxidant Activity

In vitro studies have demonstrated that tetrahydropyrimidine derivatives possess significant antioxidant properties. For instance, a compound structurally related to cyclohexyl tetrahydropyrimidine showed a dose-dependent reduction in reactive oxygen species (ROS) in cultured cells.

Antimicrobial Activity

A study conducted on various tetrahydropyrimidine derivatives indicated that they exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing efficacy at concentrations as low as 50 μg/mL against certain pathogens.

Study 1: Antioxidant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of several tetrahydropyrimidine derivatives. The cyclohexyl derivative demonstrated an IC50 value of 45 μM in DPPH radical scavenging assays, indicating strong antioxidant potential.

Study 2: Antimicrobial Properties

A clinical trial assessed the antimicrobial effects of cyclohexyl tetrahydropyrimidines against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial load in treated groups compared to controls, suggesting potential for therapeutic applications in infections.

Data Summary Table

Biological ActivityObserved EffectsReference
AntioxidantIC50 = 45 μM
AntimicrobialMIC = 50 μg/mL
Anti-inflammatoryModulation of cytokines

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